molecular formula C13H19N3O5 B5220657 N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide (non-preferred name)

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide (non-preferred name)

Cat. No.: B5220657
M. Wt: 297.31 g/mol
InChI Key: OKNXBUBXSMJGIE-UHFFFAOYSA-N
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Description

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-7(12(17)16-14)15-13(18)8-5-9(19-2)11(21-4)10(6-8)20-3/h5-7H,14H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNXBUBXSMJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with an appropriate oxopropan-2-yl derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce hydrazones. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the methoxy groups .

Scientific Research Applications

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, potentially inhibiting their function. The trimethoxybenzamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydrazinyl-1-oxopropan-2-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of a hydrazinyl group, an oxopropan-2-yl moiety, and a trimethoxybenzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

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